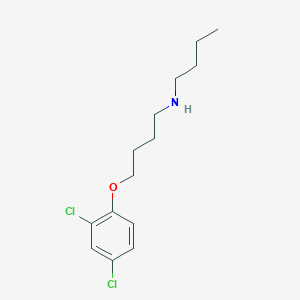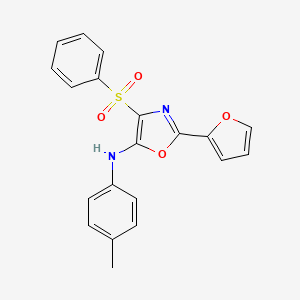![molecular formula C10H7FOS B2616809 Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- CAS No. 1569088-97-6](/img/structure/B2616809.png)
Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- could potentially involve the substitution reactions on a thiophene ring . These reactions could be nucleophilic, electrophilic, or radical, and the choice of method would depend on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- can be found in various chemical databases . The compound has the molecular formula C10H7FOS .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- can be found in chemical databases . These databases typically provide information on properties such as density, melting point, boiling point, and molecular weight .Wirkmechanismus
The mechanism of action of ethanone is not fully understood. However, it is believed that the compound binds to certain proteins in the body and alters their structure, leading to changes in their activity. For example, ethanone has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. In addition, ethanone has been shown to interact with certain receptors in the body, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Ethanone has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. In addition, ethanone has been shown to interact with certain receptors in the body, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. Ethanone has also been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanone is a versatile compound that can be used in a variety of scientific research applications. One of the main advantages of using ethanone in laboratory experiments is its high solubility in a variety of solvents. In addition, ethanone is relatively stable and is not easily degraded by light or heat. However, ethanone is also highly reactive and can be difficult to control in some experiments. In addition, ethanone can be toxic if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for the use of ethanone in scientific research. For example, further research could be conducted to study the mechanism of action of ethanone and its effects on various biological systems. In addition, further research could be conducted to study the potential therapeutic applications of ethanone, such as its anti-cancer and anti-inflammatory properties. Finally, further research could be conducted to explore the potential of using ethanone as a drug delivery system.
Synthesemethoden
The synthesis of ethanone is typically achieved through the reaction of a 7-fluorobenzo[b]thiophene-3-carbaldehyde with a Grignard reagent. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically conducted in an inert atmosphere. The resulting compound is a 7-fluorobenzo[b]thiophene-3-yl ethanone.
Wissenschaftliche Forschungsanwendungen
Ethanone is a versatile compound that can be used in a variety of scientific research applications. It has been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various compounds. It has also been used to study the structure and properties of various materials, such as polymers, nanomaterials, and organic semiconductors. In addition, ethanone has been used to study the effects of various environmental pollutants on various biological systems.
Eigenschaften
IUPAC Name |
1-(7-fluoro-1-benzothiophen-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FOS/c1-6(12)8-5-13-10-7(8)3-2-4-9(10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRMXGNBCBSCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC2=C1C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2616726.png)
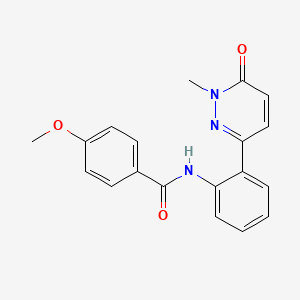
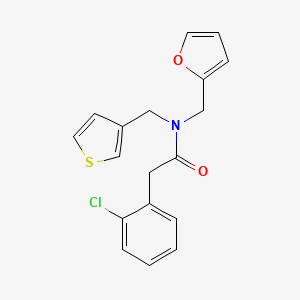
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2616729.png)

![2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B2616732.png)
![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)
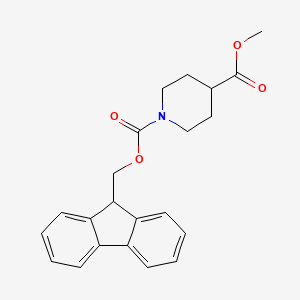

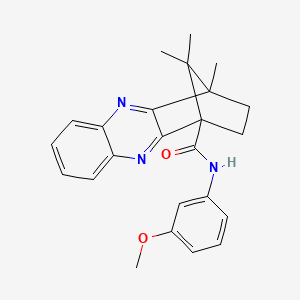

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2616743.png)
